molecular formula C16H24O3 B1587629 Methyl 2-(octyloxy)benzoate CAS No. 255062-85-2

Methyl 2-(octyloxy)benzoate

Cat. No.: B1587629
CAS No.: 255062-85-2
M. Wt: 264.36 g/mol
InChI Key: PRDWTSMKTQTWLF-UHFFFAOYSA-N
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Description

Methyl 2-(octyloxy)benzoate ( 255062-85-2) is a synthetic organic ester compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . It is supplied as a high-purity (97%) material for research and development purposes . This compound belongs to the benzoate ester family, characterized by an octyloxy chain attached to the benzoate ring structure . Within laboratory research, this compound and its structural analogues are primarily investigated for their potential as skin-conditioning agents in cosmetic science, where they function to maintain the skin in good condition by forming a soft, breathable layer . Its structure, featuring a long alkyl chain, makes it a compound of interest in materials science for the study of organic synthesis and the development of novel chemical entities . This product is intended for research applications only in a laboratory setting and is not manufactured for, or approved for, diagnostic, therapeutic, or personal use. Synonyms: Methyl 2-octoxybenzoate; 2-Octoxybenzoic acid methyl ester . Disclaimer: This information is provided for research and product description purposes only. The compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. All chemical operations should be conducted by qualified professionals in accordance with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-octoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18-2/h8-9,11-12H,3-7,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDWTSMKTQTWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400660
Record name Methyl 2-octoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255062-85-2
Record name Methyl 2-octoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for Methyl 2-(octyloxy)benzoate

The creation of this compound can be approached through multiple synthetic routes, primarily involving the formation of the ester or the ether linkage.

Direct synthesis through esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In this case, 2-(octyloxy)benzoic acid is reacted with methanol. This process, known as Fischer esterification, is an equilibrium-driven reaction. uomustansiriyah.edu.iqadamcap.com To favor the formation of the product, an excess of one reactant, typically the less expensive methanol, is used, or water is removed as it is formed. adamcap.comscribd.com

The general mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which increases its electrophilicity. uomustansiriyah.edu.iqmdpi.com Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product, this compound. uomustansiriyah.edu.iq While effective, this method's efficiency depends on driving the equilibrium toward the product side. adamcap.comresearchgate.net

Table 1: Representative Conditions for Fischer Esterification

Reactant A Reactant B Catalyst Solvent Conditions
2-(octyloxy)benzoic acid Methanol (excess) Conc. H₂SO₄ None Reflux
2-(octyloxy)benzoic acid Methanol p-Toluenesulfonic acid Toluene (B28343) Reflux with Dean-Stark trap

Note: This table represents typical conditions for Fischer esterification applied to the synthesis of this compound.

An alternative and widely used strategy is the incorporation of the octyloxy group onto a pre-existing methyl benzoate (B1203000) scaffold. The Williamson ether synthesis is a primary method for this transformation. The process starts with Methyl 2-hydroxybenzoate (methyl salicylate), which is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an octyl halide, such as 1-bromooctane or 1-iodooctane, to form the ether linkage.

Common bases used for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is typically carried out in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (B52724). The choice of solvent and base can significantly influence the reaction rate and yield.

Table 2: Typical Reagents for Williamson Ether Synthesis of this compound

Starting Material Alkylating Agent Base Solvent Typical Temperature
Methyl 2-hydroxybenzoate 1-Bromooctane K₂CO₃ Acetone or DMF Reflux
Methyl 2-hydroxybenzoate 1-Iodooctane K₂CO₃ Acetonitrile Reflux

Note: This table outlines common reagent combinations for the alkylation of methyl salicylate (B1505791).

Saponification is the base-promoted hydrolysis of an ester to yield a carboxylate salt, which upon acidification produces the corresponding carboxylic acid. rsc.orgstudy.comchegg.com This process is crucial for synthesizing the precursor 2-(octyloxy)benzoic acid from its methyl ester, this compound. The reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcoholate leaving group.

The procedure typically involves refluxing the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. chegg.com After the reaction is complete, the mixture is cooled and acidified with a strong mineral acid, like hydrochloric acid (HCl), to precipitate the 2-(octyloxy)benzoic acid. chegg.comyoutube.com Studies on sterically hindered methyl benzoates have demonstrated that quantitative saponification can be achieved at high temperatures (200–300 °C) in a short time. rsc.org

Advanced Derivatization of this compound Scaffolds

The this compound structure serves as a starting point for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and material science.

The transformation of the methyl ester group into a 1,3,4-oxadiazole ring is a common multi-step synthetic sequence.

Hydrazide Formation: The first step is the conversion of this compound into its corresponding carbohydrazide, 2-(octyloxy)benzohydrazide. This is achieved by reacting the ester with hydrazine hydrate (N₂H₄·H₂O), often under reflux conditions in an alcoholic solvent like ethanol.

Cyclization: The resulting 2-(octyloxy)benzohydrazide is then cyclized to form the oxadiazole ring. Several methods exist for this step:

Reaction with a Carboxylic Acid: The hydrazide can be condensed with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). orientjchem.org

Reaction with an Acyl Chloride: Acylation of the hydrazide with an acyl chloride followed by cyclodehydration yields the 1,3,4-oxadiazole.

Reaction with Orthoesters: Heating the hydrazide with an orthoester, such as triethyl orthoformate, can directly produce the corresponding oxadiazole derivative.

These methods allow for the introduction of various substituents onto the oxadiazole ring, leading to a diverse library of derivatives originating from the this compound scaffold. informaticsjournals.co.innih.govipbcams.ac.cnresearchgate.net

The synthesis of tetrazole analogues from a benzoate ester is a more complex transformation that first requires converting the ester functionality into a nitrile.

Amide Formation: this compound is first converted to 2-(octyloxy)benzamide. This can be accomplished by aminolysis, which involves reacting the ester with ammonia or an ammonia source.

Nitrile Synthesis: The resulting primary amide is then dehydrated to form the corresponding 2-(octyloxy)benzonitrile. Common dehydrating agents for this step include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

Tetrazole Formation: The final step is the [3+2] cycloaddition reaction between the nitrile group and an azide source. nih.gov This is most commonly achieved by heating the 2-(octyloxy)benzonitrile with sodium azide (NaN₃) in a solvent like DMF. Catalysts such as zinc chloride (ZnCl₂) or ammonium (B1175870) chloride (NH₄Cl) are often added to facilitate the reaction, which results in the formation of a 5-substituted-1H-tetrazole ring. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-(octyloxy)benzoic acid
Methanol
Sulfuric acid
p-Toluenesulfonic acid
Toluene
Methyl 2-hydroxybenzoate (methyl salicylate)
1-Bromooctane
1-Iodooctane
Potassium carbonate
Sodium hydride
Acetone
Dimethylformamide (DMF)
Acetonitrile
Tetrahydrofuran (THF)
Sodium hydroxide
Potassium hydroxide
Hydrochloric acid
2-(octyloxy)benzohydrazide
Hydrazine hydrate
Ethanol
Phosphorus oxychloride
Triethyl orthoformate
2-(octyloxy)benzamide
Ammonia
2-(octyloxy)benzonitrile
Phosphorus pentoxide
Thionyl chloride
Trifluoroacetic anhydride
Sodium azide
Zinc chloride

Formation of Schiff Base and Amide Linkages

The chemical versatility of this compound allows for its modification into various derivatives, including those containing Schiff base and amide linkages. These transformations typically involve reactions at the ester group or, if the octyloxy group is first cleaved to reveal a hydroxyl group, at the resulting phenolic position.

Schiff Base Formation:

While direct condensation with the ester group of this compound is not a standard method for Schiff base synthesis, the corresponding aldehyde, 2-(octyloxy)benzaldehyde, would be a suitable precursor. This aldehyde can be synthesized from this compound through reduction of the ester to an alcohol, followed by oxidation. Once 2-(octyloxy)benzaldehyde is obtained, it can readily undergo condensation with primary amines to form Schiff bases (imines). The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

This method has been successfully applied to various salicylaldehyde derivatives, which are structurally analogous to 2-(octyloxy)benzaldehyde. For instance, new Schiff bases have been synthesized by reacting 2-(methylthio)aniline derivatives with p-methoxysalicylaldehyde. ajol.info The formation of these Schiff bases was confirmed using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis. ajol.info Similarly, Schiff base ligands have been prepared by the condensation of substituted salicylaldehydes with diamines like 4,4'-diaminoazobenzene. researchgate.net A green synthesis approach for salicylaldehyde-based Schiff bases has also been developed using water as the reaction medium, which offers advantages such as good yields and reduced reaction times. recentscientific.com

Amide Linkage Formation:

The formation of an amide linkage from this compound can be achieved through the direct aminolysis of the ester group. This reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the corresponding N-substituted 2-(octyloxy)benzamide.

Studies on the amidation of related compounds, such as ethyl salicylate, have demonstrated the feasibility of this transformation. For example, various primary amines have been reacted with ethyl salicylate to produce the corresponding amides in excellent yields. rsc.orgrsc.org These reactions can be carried out under different conditions, including solvent-free systems under microwave radiation, which can significantly reduce the reaction time. rsc.orgrsc.org Catalysts such as phenylboronic acid and boric acid can also be employed to facilitate the aminolysis. rsc.org A patented method describes the preparation of N-octyl-salicylamide and N-decyl-salicylamide from methyl salicylate and the corresponding amines, where the methanol formed during the reaction is removed to drive the equilibrium towards the product. google.com Furthermore, alkali metal amidoboranes have been shown to be efficient reagents for the conversion of various esters, including methyl benzoate derivatives, into primary and secondary amides under mild conditions. nih.gov

The following table summarizes representative conditions for amide formation from salicylate esters:

AmineCatalyst/ConditionsProductReference
Various primary aminesPhenylboronic acid (15 mol%), 60 °C, hexaneN-substituted salicylamides rsc.org
n-OctylamineHeat, removal of methanolN-Octyl-salicylamide google.com
Various primary and secondary aminesSodium amidoborane (NaAB), THF, room temperaturePrimary and secondary benzamides nih.gov
Various primary aminesMicrowave radiation, solvent-freeN-substituted salicylamides rsc.org

Introduction of Polymerizable Functional Groups

The incorporation of polymerizable functional groups onto the this compound scaffold is a key step in the synthesis of monomers for the production of functional polymers. These modifications can be directed at either the aromatic ring or the ester functionality, depending on the desired polymer architecture.

A common strategy involves the introduction of a vinyl or an acrylic group. For instance, if the octyloxy group in this compound is replaced by a hydroxyl group to yield methyl salicylate, the phenolic hydroxyl can be functionalized. The hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride in the presence of a base to form the corresponding acrylate or methacrylate (B99206) ester. This monomer can then undergo free-radical polymerization to yield a polymer with salicylate moieties as pendant groups.

Another approach is to incorporate the salicylic acid moiety directly into the polymer backbone. For example, salicylic acid-based poly(anhydride-esters) have been synthesized. nih.gov In this work, salicylic acid was chemically incorporated into the polymer backbone, leading to a biodegradable polymer with high drug-loading capabilities. nih.gov The release of salicylic acid is controlled by the hydrolytic cleavage of the anhydride and ester bonds in the polymer backbone. nih.gov Similarly, poly(vinyl alcohol) has been functionalized with salicylic acid through the formation of an ester linkage, creating a polymeric prodrug for controlled release applications. sapub.org

The following table provides examples of polymerizable functional groups that could be introduced into a salicylate structure:

Functional GroupReagentReaction SitePolymerization Method
AcrylateAcryloyl chloridePhenolic hydroxylFree-radical polymerization
MethacrylateMethacryloyl chloridePhenolic hydroxylFree-radical polymerization
Anhydride-esterDiacid chloridesCarboxylic acid and phenolic hydroxylCondensation polymerization

Mechanistic Studies of Synthetic Transformations

Investigations into Catalytic Systems in Esterification

The synthesis of this compound itself is an esterification reaction, typically between 2-(octyloxy)benzoic acid and methanol, or via the alkylation of methyl salicylate. The mechanism of acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, has been extensively studied. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. mdpi.com This is followed by a proton transfer and the elimination of a water molecule to form the ester. mdpi.com Isotopic labeling studies using oxygen-18 have confirmed that in the esterification of benzoic acid with methanol, the oxygen atom from the methanol is incorporated into the ester, and the oxygen from the carboxylic acid's hydroxyl group is eliminated as water. acs.org

Various catalytic systems have been developed to improve the efficiency of esterification reactions. Lewis acids, such as titanium(IV) and zirconium(IV) complexes, have been shown to be effective catalysts. rug.nlacs.org Mechanistic studies on Ti(IV) aminotriphenolate-catalyzed esterification suggest that the amphoteric nature of the catalyst, involving both the Lewis acidity of the metal center and the Brønsted basicity of a bound carboxylate group, is crucial for its catalytic activity. rug.nl Kinetic analysis of esterification catalyzed by a moisture-tolerant zirconium complex has also been performed to optimize the reaction conditions. acs.org

Analysis of Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they could be applied to modify the aromatic ring of this compound. For these reactions to occur, the aromatic ring would typically need to be functionalized with a halide or a triflate to act as the electrophilic partner.

Palladium-Catalyzed Cross-Coupling:

The general mechanism for palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Heck, Negishi, and Suzuki, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orglibretexts.org

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). youtube.com

Transmetalation: The organic group (R) from an organometallic reagent (e.g., organoboron in Suzuki coupling, organotin in Stille coupling) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-R). libretexts.org

Reductive Elimination: The two organic groups (Ar and R) are coupled and eliminated from the palladium center, forming the final product (Ar-R) and regenerating the Pd(0) catalyst. youtube.com

The specific nature of the ligands on the palladium catalyst and the reaction conditions can significantly influence the efficiency and selectivity of the reaction. researchgate.net

Copper-Catalyzed Cross-Coupling:

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are particularly useful for the formation of carbon-oxygen and carbon-nitrogen bonds. acs.org While historically requiring harsh reaction conditions, modern catalytic systems with various ligands have enabled these reactions to proceed under milder conditions. acs.org The mechanism of copper-catalyzed cross-coupling reactions can be more complex and is not as universally agreed upon as for palladium. Some proposed mechanisms involve Cu(I)/Cu(III) catalytic cycles, while others may proceed through different pathways. youtube.comorganic-chemistry.org Recent studies have investigated non-canonical mechanisms for copper-based cross-coupling reactions. youtube.com In the context of salicylate derivatives, ethyl salicylate has been used as a directing leaving group in copper-catalyzed cross-coupling reactions of propargylic ethers with Grignard reagents. researchgate.net

Exploration of Free Radical Polymerization Kinetics and Mechanisms

Monomers derived from this compound containing a polymerizable group, such as an acrylate or methacrylate, can undergo free-radical polymerization. The kinetics of free-radical polymerization are typically described by a three-step mechanism: initiation, propagation, and termination. stanford.eduyoutube.com

Initiation: This step involves the generation of free radicals from an initiator molecule, followed by the addition of this radical to the first monomer unit. youtube.com The rate of initiation is dependent on the initiator concentration and the rate constant for its decomposition. youtube.com

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. youtube.comyoutube.com

Termination: The growth of the polymer chain is stopped by the reaction of two growing radical chains. Termination can occur through two primary mechanisms: combination (or coupling), where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. stanford.eduyoutube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms. For Methyl 2-(octyloxy)benzoate, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all signals unequivocally and to probe the molecule's three-dimensional structure.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the methyl ester protons, and the protons of the octyloxy chain. The chemical shifts (δ) are influenced by the electronic effects of the neighboring atoms and functional groups.

The aromatic region typically displays a complex pattern of signals due to the ortho-disubstituted benzene (B151609) ring. The proton ortho to the ester group (H-6) is expected to be the most downfield, influenced by the electron-withdrawing nature of the carbonyl group. The proton ortho to the octyloxy group (H-3) would be shifted upfield due to the electron-donating effect of the ether oxygen. The remaining aromatic protons (H-4 and H-5) will exhibit intermediate chemical shifts, with their multiplicity determined by coupling to adjacent protons.

The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. The protons of the octyloxy chain will present a series of multiplets. The methylene (B1212753) protons attached to the ether oxygen (-OCH₂-) will be the most downfield of the aliphatic signals, appearing as a triplet. The terminal methyl group (-CH₃) of the octyl chain will also appear as a triplet, shifted furthest upfield. The intervening methylene groups will produce a complex series of overlapping multiplets.

Table 1: Predicted ¹H NMR Data for this compound (Based on analysis of related compounds)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Aromatic)~7.80dd~7.8, 1.8
H-4 (Aromatic)~7.45ddd~8.4, 7.4, 1.8
H-5 (Aromatic)~7.00ddd~8.2, 7.4, 1.0
H-3 (Aromatic)~6.95dd~8.4, 1.0
-OCH₃ (Ester)~3.90s-
-OCH₂- (Octyloxy)~4.05t~6.5
-OCH₂CH ₂- (Octyloxy)~1.85p~6.8
-(CH₂)₅- (Octyloxy)~1.50-1.20m-
-CH₃ (Octyloxy)~0.90t~7.0

dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, t = triplet, p = pentet, m = multiplet

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atom.

The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 167 ppm. The aromatic carbons show a range of chemical shifts. The carbon attached to the ester group (C-1) and the carbon bearing the octyloxy group (C-2) are significantly influenced by these substituents. The remaining aromatic carbons (C-3, C-4, C-5, C-6) can be assigned based on their expected chemical shifts and by correlation with the ¹H NMR spectrum using 2D techniques. The methyl carbon of the ester group will appear around 52 ppm. The carbons of the octyloxy chain will have characteristic signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Based on analysis of related compounds) docbrown.info

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~167.0
C-2 (Aromatic)~159.0
C-6 (Aromatic)~133.5
C-4 (Aromatic)~131.5
C-1 (Aromatic)~120.5
C-5 (Aromatic)~120.0
C-3 (Aromatic)~113.0
-OC H₂- (Octyloxy)~69.0
-OC H₃ (Ester)~52.0
-CH₂- (Octyloxy, C2')~31.8
-CH₂- (Octyloxy, C3')~29.4
-CH₂- (Octyloxy, C4')~29.2
-CH₂- (Octyloxy, C5')~26.0
-CH₂- (Octyloxy, C6')~22.7
-CH₂- (Octyloxy, C7')~22.6
-C H₃ (Octyloxy)~14.1

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6). It would also map out the connectivity of the entire octyloxy chain, showing correlations from the -OCH₂- protons through the methylene chain to the terminal methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and each proton signal of the octyloxy chain would correlate with its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is crucial for establishing the connectivity between different functional groups. Key correlations would include the one between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), and the correlation between the -OCH₂- protons of the octyloxy chain and the aromatic carbon C-2.

The octyloxy chain of this compound possesses significant conformational flexibility due to rotation around the C-C and C-O single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, can be employed to study these conformational dynamics. copernicus.org While at room temperature, the rotation around these bonds is typically fast on the NMR timescale, leading to averaged signals, at lower temperatures, the rotation may become slow enough to observe distinct signals for different conformers. This could provide insights into the preferred conformations of the octyloxy chain and the rotational barrier around the aryl-oxygen bond. However, for a flexible chain like octyloxy, resolving individual conformers might require very low temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1715 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The C(=O)-O stretch of the ester will appear in the 1300-1200 cm⁻¹ region, while the Ar-O stretch of the ether linkage will absorb in the 1250-1200 cm⁻¹ range.

C-H Stretch: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the octyloxy chain and the methyl ester will be observed below 3000 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

Out-of-Plane Bending: The substitution pattern of the aromatic ring can often be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch2960-2850Strong
Ester C=O Stretch1730-1715Strong
Aromatic C=C Stretch1600-1450Medium-Weak
Ester C-O Stretch1300-1200Strong
Ether Ar-O Stretch1250-1200Strong
Aromatic C-H Out-of-Plane Bending900-690Medium-Strong

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. rsc.org For this compound, the exact mass can be calculated based on its molecular formula. While specific experimental HRMS data for this compound is not detailed in the searched literature, its theoretical exact mass provides a crucial reference for its identification. nih.gov

Table 1: HRMS Data for this compound

Property Value
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
Monoisotopic (Exact) Mass 264.17254462 Da

Data sourced from PubChem CID 4194794. nih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the fragmentation pathways of a molecule, offering deep structural insights. uakron.edu In a typical MS/MS experiment, the molecular ion of this compound ([C₁₆H₂₄O₃]⁺˙, m/z 264) would be selected and subjected to collision-induced dissociation to generate a series of fragment ions.

While a specific experimental MS/MS spectrum for this compound is not available, a probable fragmentation pattern can be proposed based on the known behavior of esters and ethers. pharmacy180.com Key fragmentation pathways for benzoate (B1203000) esters often involve cleavage at the ester and ether linkages.

A significant fragmentation pathway for ortho-substituted alkoxy benzoates, such as methyl 2-hydroxybenzoate (methyl salicylate), involves the loss of the methoxy (B1213986) group (-OCH₃) followed by rearrangement, leading to a very stable ion at m/z 120. docbrown.info A similar initial fragmentation for this compound would involve the loss of the methoxy radical to form an ion at m/z 233. Another primary fragmentation would be the cleavage of the C-O bond of the ether, leading to the loss of the octyl chain as a radical or an alkene. The most characteristic fragmentation is often the alpha-cleavage to the carbonyl group, resulting in the loss of the ethoxy radical to form a stable acylium ion. pharmacy180.com For ethyl benzoate, this results in a base peak at m/z 105. pharmacy180.com

Table 2: Proposed Key Fragment Ions in EI-MS of this compound

m/z Proposed Fragment Ion Formula Notes
264 [M]⁺˙ [C₁₆H₂₄O₃]⁺˙ Molecular Ion
233 [M - •OCH₃]⁺ [C₁₅H₂₁O₂]⁺ Loss of methoxy radical
152 [M - C₈H₁₆]⁺˙ [C₈H₈O₃]⁺˙ Loss of octene via McLafferty-type rearrangement
135 [M - C₈H₁₇O•]⁺ [C₈H₇O₂]⁺ Loss of octyloxy radical
121 [C₇H₅O₂]⁺ [C₇H₅O₂]⁺ Benzoyl cation, formed after rearrangement

X-ray Crystallography and Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.it

A search of the available scientific literature did not yield a solved single-crystal X-ray structure for this compound. Therefore, precise experimental data on its bond lengths, bond angles, and solid-state conformation are not available.

However, the general methodology of single-crystal X-ray diffraction would, if applied, provide an unambiguous determination of the molecule's atomic connectivity and spatial arrangement. unimi.ituni-mainz.de Studies on similar, more complex molecules containing octyloxy and benzoate moieties demonstrate that this technique reveals detailed conformational features, such as the planarity of the phenyl ring and the conformation of the alkyl chain. acs.orgnih.gov For instance, in a related oxadiazole derivative, the octyloxy moiety was found to adopt a linear configuration, a feature stabilized by extensive hydrogen bonding. acs.org

Without a determined crystal structure, a specific analysis of the crystal packing and intermolecular contacts for this compound cannot be performed. This type of analysis is crucial for understanding how molecules arrange themselves in the solid state, which influences the material's physical properties.

Cambridge Structural Database (CSD) Analysis for Conformational Preferences and Diversity

The Cambridge Structural Database (CSD) serves as a comprehensive repository for the crystal structures of organic and metal-organic compounds, enabling in-depth analysis of molecular conformations and intermolecular interactions. researchgate.netimet-db.ru While a specific crystal structure for this compound may not be deposited in the CSD, analysis of structurally related fragments within the database provides significant insights into its likely conformational preferences and diversity.

A detailed search of the CSD can be conducted to analyze the geometry and conformational behavior of molecules containing the key structural motifs of this compound: the benzoate group and the octyloxy chain attached to a phenyl ring. acs.org Such an analysis, often referred to as a structure correlation study, helps to establish the most probable and energetically favorable conformations in the solid state.

Detailed Research Findings

Research on molecules incorporating a phenyl octyloxy moiety has utilized the CSD to identify recurring conformational patterns. acs.org These studies involve systematic searches for fragments containing the C-O-C ether linkage and the flexible octyl chain, as well as the ester group's orientation relative to the aromatic ring.

One key aspect of the conformational analysis of this compound is the rotational freedom around several key bonds. The torsion angles defining the orientation of the octyloxy chain and the methoxycarbonyl group are of particular interest. Based on CSD data for analogous structures, the octyloxy chain is expected to adopt a largely extended, all-trans conformation to minimize steric hindrance, although some gauche conformations may be present.

Furthermore, the orientation of the methoxycarbonyl group relative to the benzene ring is a critical conformational feature. Analysis of related benzoate esters in the CSD often reveals a preference for planarity between the ester group and the aromatic ring to maximize π-conjugation. However, steric crowding from the ortho-octyloxy substituent may induce some out-of-plane rotation.

A CSD analysis of a related compound containing a phenyl octyloxy moiety revealed several key structural details that can be extrapolated to this compound. acs.org For instance, the bond lengths within the benzoate moiety are expected to be in close agreement with the average values found in the CSD, indicating a high degree of precision in the molecular structure. acs.org The torsion angles are particularly informative, with values close to 0° or 180° suggesting a relatively flat conformation. acs.org However, slight twists are often observed, for example, at the bonds connecting the octyloxy and ester moieties to the phenyl ring. acs.org

Conformational Preferences of the Phenyl Octyloxy Moiety

A detailed CSD study on a molecule containing a phenyl octyloxy group identified nine principal configurations of this moiety, highlighting its structural diversity. acs.org The rotational angle of the octyloxy moiety with respect to the phenyl ring is a key parameter. In one studied case, this angle was found to be 9.67°. acs.org

The following table summarizes typical bond lengths and angles for the octyloxy and benzoate moieties as might be determined from a CSD analysis of related structures.

Parameter Description Typical Value
O-C (ether)Bond length between the ether oxygen and the phenyl carbon~1.36 Å
O-C (ether)Bond length between the ether oxygen and the octyl chain carbon~1.43 Å
C=O (ester)Bond length of the carbonyl group in the ester~1.21 Å
O-C (ester)Bond length between the single-bonded oxygen and the carbonyl carbon~1.34 Å
C-O-C (ether)Bond angle of the ether linkage~118°
O-C=O (ester)Bond angle within the ester group~123°

Torsion Angles and Molecular Conformation

Torsion Angle Atoms Involved Description Expected Preference
τ1C(ring)-C(ring)-O-C(octyl)Orientation of the octyloxy chain relative to the phenyl ringNear 0° or 180° for planarity, but can be twisted
τ2C(ring)-O-C(octyl)-C(octyl)Conformation of the first C-C bond in the octyl chainTypically anti-periplanar (~180°)
τ3C(ring)-C(ring)-C(ester)=OOrientation of the carbonyl group relative to the phenyl ringNear 0° or 180° for planarity

In a related structure, the torsion angles indicated a largely flat molecule, with the highest recorded torsion angles being relatively small, at 13.62(17)° and 12.56(18)°. acs.org This suggests a slight twist at the bonds connecting the substituent groups to the phenyl ring. acs.org The benzoate moiety in a related compound exhibited a rotation angle of 16.45° with respect to the entire molecule. acs.org

The conformational diversity arises from the flexibility of the octyloxy chain and the potential for rotation around the C-O bonds. The interplay of steric effects from the ortho-substituents and electronic effects favoring planar, conjugated systems ultimately dictates the preferred conformation in the crystalline state. The analysis of similar structures within the CSD provides a robust framework for predicting these conformational preferences for this compound. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties, providing a foundational understanding of a molecule's characteristics.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. qcware.com This process systematically minimizes the forces on the atoms, resulting in a stable, low-energy conformation. qcware.com For molecules containing flexible chains like the octyloxy group, multiple conformations may exist.

While specific DFT optimization data for Methyl 2-(octyloxy)benzoate is not extensively published, studies on related molecules containing benzoate (B1203000) and alkoxy moieties provide insight into the expected structural features. For instance, in a related oxadiazole derivative containing a methyl benzoate and an octyloxy-phenyl group, X-ray diffraction analysis confirmed a linear conformation, with bond lengths and angles aligning closely with established database averages. acs.orgnih.gov DFT calculations on similar mesogenic compounds have been used to establish the planarity of molecular structures and analyze dihedral angles, which are crucial for understanding their physical properties. semanticscholar.orgmdpi.com Such calculations for this compound would yield precise data on bond lengths (e.g., C=O, C-O), bond angles, and the dihedral angles defining the orientation of the octyloxy chain relative to the benzoate ring.

Electronic structure analysis, typically performed post-optimization, reveals properties like the distribution of electron density and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Parameters for Related Benzoate Compounds
ParameterIllustrative Value/FindingSignificanceSource (Related Compound)
HOMO-LUMO Gap~5.2 eVIndicates moderate reactivity and stability.
Dipole Moment~3.8 DebyeReflects the polarity arising from ester groups.
ConformationLinear or planar geometries are often favored.Influences molecular packing and physical properties. semanticscholar.orgmdpi.com

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). scirp.org The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. scirp.orgnih.gov

A study on methyl benzoate, the core structural component of the target molecule, utilized anharmonic frequency calculations to accurately interpret its CH vibrational spectra, which are often complex due to near-degeneracy and strong anharmonicity. nih.gov For this compound, DFT would predict characteristic vibrational frequencies, including:

C=O Stretch: A strong band associated with the ester carbonyl group.

C-O-C Stretches: Asymmetric and symmetric stretching of the ether and ester linkages.

Aromatic C=C Vibrations: Bands corresponding to the benzene (B151609) ring.

Aliphatic C-H Stretches: Vibrations from the octyloxy chain.

Comparing the computed frequencies, often scaled by an empirical factor to correct for systematic errors, with experimental data allows for a detailed and confident assignment of the molecule's spectroscopic features.

Table 2: Typical Vibrational Frequencies for Functional Groups in Methyl Benzoate Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source (Related Compound)
Ester Carbonylν(C=O)~1724
Ether/Ester Linkageν(C–O–C)~1100-1300
Aromatic Ringν(C=C)~1600
Aliphatic Chainν(C–H)~2985

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. acs.org These simulations are fundamental in drug discovery and materials science for understanding molecular recognition.

While direct molecular docking studies of this compound with E. coli FabH (β-ketoacyl-ACP synthase III), a key enzyme in bacterial fatty acid synthesis, are not available in the reviewed literature, research on a closely related, more complex molecule provides significant insights. A study involving methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate performed docking against E. coli FabH to evaluate its antimicrobial potential. acs.orgnih.govresearchgate.net

The docking protocol involves preparing the protein and ligand structures, defining a "grid box" around the protein's active site, and using an algorithm (like AutoDock Vina) to explore possible binding poses. acs.org The resulting complexes are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often the primary driving force for binding, involving nonpolar residues.

Pi-stacking or Pi-cation Interactions: Involving aromatic rings.

For the related oxadiazole derivative, analysis highlighted significant hydrophobic interactions and hydrogen bonding within the active site of E. coli FabH. acs.orgresearchgate.net A similar profile could be anticipated for this compound, where the long octyloxy chain would likely engage in hydrophobic interactions with nonpolar amino acid residues, and the ester group could act as a hydrogen bond acceptor.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally suggests a more stable ligand-protein complex and higher affinity.

In the study of the related oxadiazole derivative, docking against E. coli FabH yielded superior binding energies compared to standard compounds, indicating strong potential for inhibition. acs.orgnih.gov This suggests that the combination of an octyloxy chain and a benzoate moiety can be favorable for binding to this target. Molecular dynamics (MD) simulations can further refine these docking poses and provide a more dynamic picture of the interaction, calculating binding free energies (e.g., via MM-GBSA) over time to enhance the reliability of the affinity prediction. acs.org

Table 3: Illustrative Molecular Docking Findings for a Related Compound Against E. coli FabH
ParameterFinding for Related CompoundPotential Implication for this compoundSource (Related Compound)
Binding EnergySuperior binding energy compared to standards.Suggests potential for effective binding and inhibition. acs.orgnih.gov
Key InteractionsPredominance of hydrophobic interactions and C-H···π interactions.The octyloxy tail and benzoate ring are likely key for recognition. acs.orgresearchgate.net
Binding SiteOccupies the active site of the enzyme.Could act as a competitive inhibitor. acs.org

Rational Design of Bioactive Analogues

No specific studies on the rational design of bioactive analogues based on the this compound scaffold were found in the reviewed literature. Research in this area typically focuses on compounds with known biological activity, which does not appear to be established for this specific molecule.

Molecular Dynamics (MD) Simulations

There is no published research detailing molecular dynamics simulations specifically for this compound. Consequently, data on its conformational dynamics, trajectory analysis, solvent interactions, and system stability from MD simulations are not available.

Conformational Dynamics and Trajectory Analysis

Information on the conformational preferences and dynamic behavior of this compound over time is absent from the scientific literature. Conformational analysis is a general method used to study the different spatial arrangements (rotamers) of a molecule and their relative stabilities. lumenlearning.com However, specific trajectory analyses from MD simulations for this compound have not been published.

Solvent Interactions and System Stability

No studies were found that investigated the interactions between this compound and various solvents at a molecular level, nor were there reports on its stability within simulated biological systems.

Hirshfeld Surface Analysis and Quantitative Interaction Profiling

Hirshfeld surface analysis is a powerful tool for analyzing intermolecular interactions within a crystal lattice. researchgate.net However, no crystallographic data or associated Hirshfeld analysis for this compound has been published, preventing any detailed discussion on this topic.

Visualization and Quantification of Non-Covalent Interactions (e.g., C–H···O, C–H···π)

Without a crystal structure and Hirshfeld surface analysis, it is not possible to visualize or quantify the specific non-covalent interactions that would govern the molecular packing of this compound.

Analysis of Crystal Lattice Stabilization Energies

The energies that stabilize the crystal structure of a compound are calculated based on its crystal packing and intermolecular interactions. researchgate.net As this primary information is unavailable for this compound, no analysis of its crystal lattice stabilization energies can be provided.

Elucidation of Intermolecular Hydrogen Bonding Networks

Computational chemistry and molecular modeling studies play a pivotal role in understanding the three-dimensional arrangement of molecules in the solid state and the non-covalent interactions that govern their packing. For this compound, while a dedicated crystallographic study is not extensively reported in the reviewed literature, insights into its intermolecular hydrogen bonding network can be inferred from computational analyses and studies of structurally analogous compounds.

The molecular structure of this compound, featuring a benzene ring, a methyl ester group, and an octyloxy chain, provides several sites for potential hydrogen bonding. The oxygen atoms of the carbonyl group (C=O) and the ether linkage (-O-) are potential hydrogen bond acceptors, while the hydrogen atoms on the aromatic ring and the alkyl chain can act as hydrogen bond donors in weak C-H···O interactions.

In the case of this compound, it is anticipated that similar C-H···O interactions would be the primary contributors to its intermolecular hydrogen bonding network. The hydrogen atoms of the methyl group and the methylene (B1212753) groups of the octyloxy chain, along with the aromatic hydrogens, can form hydrogen bonds with the oxygen atoms of the ester and ether functionalities of neighboring molecules.

Computational modeling allows for the prediction and characterization of these interactions, including their geometry (bond lengths and angles) and energetic contributions to the stability of the crystal lattice. Hirshfeld surface analysis, a common computational tool, is often employed to visualize and quantify these intermolecular contacts. nih.govresearchgate.net

Based on analyses of similar structures, a hypothetical representation of the principal intermolecular hydrogen bonds for this compound is presented below. These interactions are crucial in forming a supramolecular architecture.

Table 1: Predicted Intermolecular Hydrogen Bond Interactions for this compound

Donor-H···AcceptorDescription
C-H (methyl)···O=C (ester)Interaction between the methyl group of the ester and the carbonyl oxygen of an adjacent molecule.
C-H (alkyl chain)···O=C (ester)Hydrogen bonding between the C-H groups of the octyloxy chain and the carbonyl oxygen.
C-H (aromatic)···O=C (ester)Interaction involving the aromatic ring hydrogens and the carbonyl oxygen.
C-H (methyl)···O (ether)Interaction between the methyl group and the ether oxygen of the octyloxy group.
C-H (alkyl chain)···O (ether)Hydrogen bonding between the C-H groups of the octyloxy chain and the ether oxygen.
C-H (aromatic)···O (ether)Interaction involving the aromatic ring hydrogens and the ether oxygen.

The following table presents detailed research findings from a closely related compound, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, which illustrates the nature of C-H···O intermolecular hydrogen bonds that are likely analogous to those in this compound. acs.org

Table 2: Intermolecular Hydrogen Bond Data from a Structurally Related Compound

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C1H1CO20.962.583.493(3)159
C15H14O40.932.543.361(3)148
C24H24BO20.962.593.498(3)158
C24H24CO20.962.563.473(3)159

Data adapted from a study on methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. acs.org

These data highlight that the C-H···O hydrogen bonds are generally weak, with H···A distances typically in the range of 2.5 to 2.6 Å and D-H···A angles being significantly non-linear. acs.org The presence of the long, flexible octyloxy chain can also lead to van der Waals interactions and potential C-H···π interactions, further stabilizing the crystal packing. nih.gov The interplay of these various weak interactions results in a complex and stable three-dimensional hydrogen-bonded network.

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Efficacy Investigations

The potential of Methyl 2-(octyloxy)benzoate as an antimicrobial agent has been considered, primarily based on the known properties of benzoates and long-chain alkoxy compounds. However, direct experimental evidence detailing its specific spectrum of activity is not extensively documented.

Antibacterial Spectrum and Potency against Gram-Positive Bacteria

Currently, there is a lack of specific studies reporting the Minimum Inhibitory Concentration (MIC) values of this compound against Gram-positive bacteria. While some benzoate (B1203000) derivatives are known to possess antibacterial properties, the efficacy of this specific ester has not been detailed in available research. A patent for antibiotic ammonium (B1175870) compounds mentions this compound as a synthetic intermediate, suggesting its role in the development of new antibacterial agents.

Antibacterial Spectrum and Potency against Gram-Negative Bacteria

Similar to Gram-positive bacteria, there is no direct experimental data on the potency of this compound against Gram-negative strains. Docking studies on a more complex, related molecule, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, have suggested potential antimicrobial activity by targeting E. coli FabH, an essential enzyme in bacterial fatty acid synthesis. nih.gov However, these are computational predictions for a different compound and have not been experimentally validated for this compound.

Antifungal Activity Evaluation

Direct evaluation of the antifungal properties of this compound is not present in the current body of scientific literature. General antifungal activity has been noted for some benzoate and oxadiazole derivatives, but specific data for the title compound is unavailable. sioc-journal.cn

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

While specific SAR studies for this compound are not available, general principles from related compounds can provide some insight. For antimicrobial agents, the lipophilicity conferred by an alkyl chain, such as the octyloxy group, can be a significant factor in their ability to penetrate bacterial cell membranes. The length of this chain is often crucial, with optimal lengths leading to maximum activity. For instance, in other classes of antimicrobial compounds, a long alkyl chain has been shown to enhance antimicrobial efficacy.

Anti-inflammatory and Analgesic Research

The anti-inflammatory potential of this compound is an area of interest, largely due to its structural relation to methyl salicylate (B1505791), a well-known anti-inflammatory agent.

Modulation of Specific Molecular Targets (Enzymes, Receptors)

There is currently no direct evidence from in vitro or in vivo studies demonstrating the modulation of specific molecular targets, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, by this compound. However, studies on other methyl salicylate derivatives have shown that they can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, and by reducing reactive oxygen species (ROS). nih.govnih.gov It is hypothesized that this compound may share some of these mechanisms, but experimental verification is required. Research on other benzoate derivatives suggests potential interactions with inflammatory pathways, but this cannot be directly extrapolated to the title compound without specific investigation.

Investigation of Signaling Pathways Implicated in Inflammatory Responses

Derivatives containing the octyloxy-benzoate scaffold have been implicated in modulating inflammatory processes. Specifically, research into related 1,2,4-oxadiazole (B8745197) derivatives has shown significant anti-inflammatory potential. Studies have demonstrated that certain compounds in this class can inhibit the production of nitric oxide (NO) and suppress the activation of Nuclear Factor-kappa B (NF-κB). acs.org NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, and its inhibition is a key target in the development of anti-inflammatory therapies. acs.org The investigation of these compounds sheds light on their potential to interfere with key signaling cascades that drive inflammatory diseases. acs.orgnih.gov

Broader Therapeutic Potential of Octyloxy-Substituted Benzoate Derivatives

The structural features of octyloxy-substituted benzoates make them promising candidates for a wide array of therapeutic uses. The combination of the aromatic benzoate core with the flexible and lipophilic octyloxy chain allows for diverse molecular interactions, leading to a broad spectrum of biological activities. acs.orgresearchgate.net

Octyloxy-substituted benzoate derivatives are valuable scaffolds in drug discovery. nih.gov For instance, the synthesis and detailed analysis of compounds like methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate provide significant insights into their structural and functional properties. nih.gov Through techniques such as X-ray diffraction, researchers can elucidate the precise molecular conformation, while computational docking studies can predict binding affinities to key biological targets, such as microbial enzymes. nih.gov This comprehensive analysis highlights the potential of these derivatives in rational drug design and serves as a foundation for further optimization through in vitro and in vivo studies to enhance efficacy and understand their pharmacological mechanisms. nih.govresearchgate.net

The therapeutic potential of octyloxy-substituted derivatives extends to infectious diseases and oncology.

Anti-Tuberculosis: Compounds featuring an octyloxy-phenyl group have been identified as promising anti-tuberculosis agents. acs.orgnih.govresearchgate.net Research into novel 5-phenylfuran-2-carboxylic acid derivatives, which include an octyloxy-phenyl moiety, has led to the discovery of potent inhibitors of Mycobacterium tuberculosis (Mtb) salicylate synthase (MbtI). acs.org MbtI is an enzyme crucial for Mtb virulence that is absent in humans, making it an attractive target for new antitubercular drugs. acs.org

Anti-Cancer: Benzoate derivatives are actively being investigated for their anti-cancer properties. ontosight.airsc.org Studies on various phenyl benzoate derivatives have demonstrated significant cytotoxic effects against human cancer cell lines. rsc.org For example, specific dimeric phenyl benzoate compounds have been shown to induce cell accumulation in the Sub-G1 phase, which is indicative of apoptosis (programmed cell death), in lung cancer cells. rsc.org The structural versatility of the benzoate scaffold allows for modifications that can lead to potent anti-proliferative activity against various tumor types. nih.gov

Table 1: Selected Research on Octyloxy-Substituted Derivatives in Anti-Tuberculosis and Anti-Cancer Applications

Compound Class Therapeutic Area Target/Cell Line Key Findings Citations
1,2,4-Oxadiazole Derivatives Anti-Tuberculosis, Anti-Cancer General Recognized as promising candidates for therapeutic applications. acs.orgnih.govresearchgate.net
5-Phenylfuran-2-carboxylic Acid Derivatives Anti-Tuberculosis M. tuberculosis MbtI Enzyme Potent inhibition of a key enzyme for Mtb virulence. acs.org
Dimeric Phenyl Benzoate Derivatives Anti-Cancer A549 Human Lung Cancer Cells Induced marked cell accumulation in the Sub-G1 phase (apoptosis). rsc.org

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. nih.gov These pathological hallmarks lead to synaptic dysfunction and neuronal loss. nih.govnih.gov The development of disease-modifying therapies is a major goal in neuroscience research. frontiersin.org In this context, derivatives containing an octyloxy-substituted benzoate structure, particularly within the 1,2,4-oxadiazole class, have been identified as promising candidates for the treatment of Alzheimer's disease. acs.orgnih.govresearchgate.net Their chemical properties make them suitable for further investigation as potential agents to combat neurodegeneration. acs.orgresearchgate.net

Genetic disorders such as cystic fibrosis (CF) and Duchenne muscular dystrophy (DMD) are often caused by nonsense mutations in DNA. thebrighterside.news These mutations introduce a premature stop codon, leading to the production of a truncated, non-functional protein. researchgate.net CF is characterized by mutations in the CFTR gene, while DMD results from mutations in the gene that codes for the dystrophin protein. nih.gov The search for small molecules that can enable the cellular machinery to read through these faulty stop signals is an active area of research. researchgate.net Notably, 1,2,4-oxadiazole derivatives, including those incorporating the octyloxy-benzoate moiety, are being investigated for their potential therapeutic utility in treating these and other inherited diseases. acs.orgnih.govresearchgate.net

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. ptfarm.pl Many heterocyclic compounds, such as those containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings, are known to possess significant anticonvulsant properties. ptfarm.plfrontiersin.org Similarly, derivatives of 1,2,4-oxadiazoles, which can be synthesized from benzoate precursors, are recognized for their potential as anticonvulsant agents. acs.orgnih.govresearchgate.net Research has demonstrated that various substituted triazole and thiadiazole derivatives exhibit protection in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, suggesting diverse mechanisms of action. japsonline.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate
5-(3-cyano-5-(octyloxy)phenyl)furan-2-carboxylic acid
1,2-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene
1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene
Nitric Oxide
Methyl 2-acrylamido-5-(octyloxy)-4-methoxy benzoate

Pharmacokinetic Profiles and Bioisosteric Considerations

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is fundamental in the evaluation of its potential as a therapeutic agent. For this compound, while specific in-vivo pharmacokinetic data is not extensively documented in publicly available literature, its structural features, particularly the octyloxy moiety, allow for predictions regarding its behavior in biological systems.

Oral Bioavailability and Distribution in Biological Systems

The oral bioavailability of a drug is significantly influenced by its solubility, permeability, and susceptibility to first-pass metabolism. The presence of the long alkyl octyloxy chain in this compound suggests a high degree of lipophilicity, which is a critical factor for traversing the lipid-rich cell membranes of the gastrointestinal tract. While direct studies on the oral bioavailability of this compound are limited, research on analogous structures provides valuable insights. For instance, compounds containing an octyloxy moiety have been investigated to enhance membrane permeability.

The distribution of a compound within biological systems is also heavily dependent on its physicochemical properties. Highly lipophilic compounds like this compound are expected to readily partition into fatty tissues and cross the blood-brain barrier. Studies on a related compound, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, highlight that 1,2,4-oxadiazoles are recognized for their favorable pharmacokinetic properties. acs.orgbldpharm.comchemicalbook.comresearchgate.netresearchgate.net The structural analysis of this related molecule revealed that the octyloxy moiety can adopt a linear configuration, which may influence its interaction with biological macromolecules and its distribution profile. acs.orgbldpharm.com

Research on other compounds containing an octyloxy group has also shed light on potential distribution characteristics. For example, cilofungin, a semi-synthetic analogue of echinocandin B bearing a 4-octyloxybenzoate side chain, was developed to reduce hemolytic activity while maintaining antifungal properties, suggesting that the octyloxy group can modulate biological interactions. tandfonline.com

Impact of Octyloxy Moiety on Lipophilicity and Membrane Permeability

The octyloxy moiety, an eight-carbon alkyl chain attached via an ether linkage, profoundly influences the lipophilicity of this compound. Lipophilicity is a key determinant of a drug's ability to cross biological membranes, and it is commonly quantified by the partition coefficient (LogP). The calculated XLogP3 value for this compound is 5.5, indicating a high degree of lipophilicity. nih.gov Another calculated LogP value is 4.21250. finetechchem.com This high lipophilicity suggests that the compound is likely to have good membrane permeability.

The relationship between alkyl chain length and membrane permeability has been explored in various studies. For alkyl gallates, it was observed that their transport across Caco-2 cell monolayers, a model of the intestinal barrier, is dependent on the length of the alkyl chain. nih.gov While methyl and propyl gallates were absorbed, octyl gallate exhibited cellular uptake without subsequent transport from the apical to the basolateral side. nih.gov This suggests that while the octyloxy group enhances membrane interaction and uptake, excessive lipophilicity might lead to sequestration within the cell membrane, potentially limiting transepithelial transport.

The enhanced lipophilicity conferred by the octyloxy group is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. By increasing lipophilicity, the octyloxy chain can improve a compound's ability to cross the lipid bilayer of cell membranes, a critical step for oral absorption and distribution to target tissues. vulcanchem.com However, a balance must be struck, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₆H₂₄O₃ nih.gov
Molecular Weight 264.36 g/mol nih.gov
XLogP3 5.5 nih.gov
LogP 4.21250 finetechchem.com

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Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate
Cilofungin
Echinocandin B
Methyl gallate
Propyl gallate
Octyl gallate

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Materials Science and Engineering Applications

Liquid Crystalline Materials Development

The development of new liquid crystalline materials is a dynamic field of research, driven by the demand for advanced display technologies and sensors. Benzoate (B1203000) esters, including those with octyloxy chains, are a critical class of compounds in this area due to their ability to form various mesophases.

For instance, in homologous series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, the octyloxy derivative is noted to exhibit a smectic mesophase. tandfonline.com Similarly, studies on 1,2-Phenylene Bis[4-(4-alkoxybenzylideneamino)benzoates] show that the octyloxy derivative displays both smectic A and nematic phases. researchgate.net The introduction of an octyloxy chain is a common strategy to induce or stabilize liquid crystalline behavior. In some systems, the smectic phase commences specifically from the octyloxy homologue. mdpi.com

Analogues can be more complex, incorporating the octyloxybenzoate moiety into larger molecular structures. Bent-core liquid crystals containing 4-[4-(octyloxy)benzoyloxy]phenyl groups exhibit complex mesomorphism, including columnar and lamellar phases. tandfonline.com The addition of a terminal fluorine atom can also influence the mesophase; for example, 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenyl 4-(octyloxy)benzoate was found to be enantiotropically nematic. nih.gov

The mesomorphic properties of several analogues containing the octyloxybenzoate group are summarized in the table below.

Compound NameMesophase Type(s)Transition Temperatures (°C)
1,2-Phenylene bis[4-(4-octyloxybenzylideneamino)benzoate] researchgate.netSmectic A, NematicData not specified
4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenyl 4-(octyloxy)benzoate nih.govNematicmp 97.0 °C
(S)-(-)-2-methylbutyl 4-(4-(d17)-octyloxyphenyl)benzoate researchgate.netSmectic A, Smectic CData not specified
4-((E)-((E)-(4-(Dimethylamino)benzylidene)hydrazono)methyl)phenyl 4-(Octyloxy)benzoate dergipark.org.trNematic, SmecticData not specified

This table is populated with data from studies on analogues of Methyl 2-(octyloxy)benzoate.

The relationship between molecular structure and the resulting mesophase is a fundamental aspect of liquid crystal research. For benzoate-based liquid crystals, two structural features are extensively studied: the length of the terminal alkoxy chain and the presence of lateral substituents.

Effect of Alkoxy Chain Length: The length of the n-alkoxy chain significantly influences the type and stability of the mesophase. Generally, as the chain length increases, there is a tendency to promote more ordered smectic phases over nematic phases. This is attributed to the increased van der Waals interactions and the tendency of the aliphatic chains to segregate from the aromatic cores, leading to layered (smectic) arrangements. mdpi.comnih.gov In several homologous series, a transition from purely nematic to smectic behavior is observed as the chain length increases, with the octyloxy derivative often being at or near this transition point. researchgate.netmdpi.com

Effect of Lateral Substitution: The introduction of substituents onto the central core of the molecule has a profound effect on mesomorphic properties. Lateral substituents increase the molecular width, which can disrupt the packing efficiency required for stable mesophases, thereby lowering the clearing points (the temperature at which the liquid crystal becomes an isotropic liquid). tandfonline.com For example, introducing a methyl group to the central phenylene ring of certain benzoate derivatives can eliminate the nematic phase entirely, while having a less pronounced effect on the smectic A phase stability. researchgate.net The position of the substituent is also critical; studies on bent-core molecules with octyloxybenzoyloxy side arms show that substituents in the apex position have a strong steric effect on the mesomorphic behavior. tandfonline.com

An intriguing phenomenon in liquid crystal science is the formation of induced phases in binary mixtures. This occurs when mixing two different liquid crystalline compounds results in the appearance of a new mesophase that is not present in either of the pure components. This technique is a powerful tool for tuning the properties of liquid crystal materials for specific applications.

Research on mixtures containing fluorinated liquid crystals, including those with an octyloxybenzoate unit, has demonstrated the formation of induced polymorphic phases. rsc.org For example, mixtures of certain 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoates can exhibit induced smectic C phases at specific compositions, even if the parent compounds are purely nematic. rsc.orgtandfonline.com The formation of these induced phases is attributed to specific molecular interactions, such as dipole-dipole interactions and steric effects, which favor a different packing arrangement in the mixed state compared to the pure components. rsc.orgtandfonline.com This allows for the creation of materials with tailored phase sequences and temperature ranges that are not accessible with single-component systems.

Optoelectronic Device Integration

The self-organizing nature of liquid crystals makes them highly attractive for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the photophysical properties and charge transport characteristics of the constituent materials.

The photophysical properties of liquid crystals containing the benzoate moiety have been investigated to assess their potential for optoelectronic applications. Studies using UV-visible absorption and fluorescence spectroscopy reveal key information about their electronic structure.

Analogues such as 4-pentylphenyl 4-n-benzoate derivatives show absorption spectra characterized by π*←π electronic transitions. uni-oldenburg.de The position of the absorption and emission bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net The fluorescence spectra of these materials can exhibit both local fluorescence transitions and intramolecular charge transfer (ICT) bands. uni-oldenburg.de The forbidden energy gap (E_g), a crucial parameter for semiconductor applications, can be determined from these spectra. For some alkanoyloxy benzoic acids, the energy gap is in the range of 4.14 to 4.33 eV, and it can be tuned by altering the length of the alkyl chain. aps.org An increase in alkyl chain length can lead to a red shift in the emission spectra. aps.org

Efficient charge transport is essential for the functionality of many organic electronic devices. In self-organizing materials like liquid crystals, charge transport occurs via a hopping mechanism between adjacent molecules. The degree of molecular order significantly impacts the efficiency of this process.

While data for this compound is unavailable, studies on the closely related analogue p-octyloxyphenyl p'-pentyloxybenzoate provide valuable insights. In the nematic phase of this material, the charge carrier mobility has been measured. At 326 K, the mobility values were determined to be approximately 0.9 x 10⁻⁶ cm² V⁻¹ s⁻¹ for anions and 1.3 x 10⁻⁶ cm² V⁻¹ s⁻¹ for cations. bohrium.comucsb.edu The charge transport in this phase is an activated process, with activation energies of 0.48 eV in the nematic phase and 0.16 eV in the isotropic phase. bohrium.comucsb.edu These mobility values are typical for ionic conduction in nematic liquid crystals. Higher mobilities are generally achieved in more ordered mesophases, such as columnar or smectic phases, where π-π stacking between the aromatic cores creates more effective pathways for charge hopping. acs.org The lifetime of charge carriers is another important parameter, which has been shown to be influenced by the terminal alkoxy chain length in some fluorinated liquid crystal systems. rsc.org

Advanced Functional Materials Development

This compound serves as a building block or intermediate in the synthesis of more complex specialty chemicals. Its chemical structure, featuring a benzene (B151609) ring substituted with both an ester and an ether group, makes it a versatile precursor for creating a variety of organic molecules. These molecules can be designed for specific applications in fields such as electronics, and advanced coatings. The octyloxy group provides solubility in organic solvents and can influence the self-assembly properties of the final products, while the methyl ester group can be readily modified through various chemical reactions.

The molecular structure of this compound lends itself to participation in self-assembled systems. The interplay between the aromatic core and the flexible alkyl (octyl) chain can drive the spontaneous organization of molecules into ordered arrangements, such as liquid crystals or other nanostructures. This process is governed by non-covalent interactions like van der Waals forces and π-π stacking of the benzene rings. The ability to form such ordered structures is a foundational aspect of developing advanced materials where properties are dictated by the precise arrangement of molecules on the nanoscale. While specific, detailed studies on the self-assembly of pure this compound are not extensively documented in leading literature, its structural motifs are common in molecules designed for self-assembly applications.

Polymer Science and Application Studies

Synthesis of Octyloxy-Functionalized Monomers for Polymerization

The design and synthesis of functional monomers are critical first steps in the development of polymers with tailored properties. The octyloxy group, a C8 alkyl ether chain, is a common substituent used to enhance solubility in organic solvents and to introduce liquid crystalline or other mesomorphic behaviors.

Design and Preparation of Methacrylic Monomers

The synthesis of methacrylic monomers bearing an octyloxybenzoate moiety can be achieved through several established chemical pathways. A common strategy involves the esterification of a benzoic acid derivative with a hydroxyl-containing methacrylate (B99206). For instance, 2-(octyloxy)benzoic acid, which can be derived from the hydrolysis of Methyl 2-(octyloxy)benzoate, can be reacted with 2-hydroxyethyl methacrylate (HEMA). This reaction is typically carried out in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net This method facilitates the formation of an ester linkage between the carboxylic acid and the alcohol. researchgate.net

Alternatively, transesterification offers another route. This compound could potentially be reacted with a hydroxyl-containing methacrylate in the presence of a suitable catalyst to exchange the methyl group for the methacrylate group.

In a more complex synthesis, methacrylic functionality has been introduced to molecules containing a 4-octyloxybenzoate unit. For example, 4′-(undecyloxy)-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate was synthesized by modifying a precursor through esterification with methacryloyl chloride. This highlights the versatility of introducing the polymerizable methacrylate group onto a larger, functional molecule that already contains the octyloxybenzoate moiety.

Synthesis of Benzoic Acid Derivatives for Copolybenzamides

For the synthesis of copolybenzamides, specific benzoic acid derivatives are required as monomers. In one study, methyl 3-(4-(octyloxy)benzylamino)benzoate (M3OOB) was synthesized as a co-monomer for chain-growth condensation polymerization. This monomer, along with methyl 4-(octylamino)benzoate (M4OB), was used to create a series of copolybenzamides. The synthesis of these monomers is based on previously established protocols that allow for the introduction of the octyloxybenzyl group, which acts as a protecting group during polymerization and can be selectively removed later.

Polymerization Techniques and Controlled Synthesis

The choice of polymerization technique is crucial for controlling the architecture, molecular weight, and properties of the final polymer. Both free radical and controlled polymerization methods have been employed for octyloxy-containing monomers.

Free Radical Polymerization of Octyloxy-Containing Monomers

Free radical polymerization is a widely used and robust method for polymerizing vinyl monomers, including methacrylates. In a study of liquid crystal polymers, three different methacrylic monomers containing a 4-octyloxybenzoate unit were polymerized via free radical polymerization. The polymerization was initiated using Azobisisobutyronitrile (AIBN) in a toluene (B28343) solution under a nitrogen atmosphere. The resulting polymers were isolated by precipitation in cold methanol. This technique, while effective, typically yields polymers with a broader molecular weight distribution compared to controlled polymerization methods.

A study on hybrid photopolymerization also utilized free radical polymerization for the methacrylate components in conjunction with cationic ring-opening for epoxy monomers. The initiator system in this case was p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate, highlighting the use of octyloxy-functionalized compounds in initiating polymerization.

Chain-Growth Condensation Polymerization (CGCP) for Defined Architectures

Chain-growth condensation polymerization (CGCP) is a powerful technique for synthesizing condensation polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity). This method was employed for the copolymerization of methyl 3-(4-(octyloxy)benzylamino)benzoate (M3OOB) and methyl 4-(octylamino)benzoate (M4OB). The polymerization was conducted at -10 °C under a nitrogen atmosphere. This approach allows for the synthesis of copolybenzamides with predictable molecular weights and controlled compositions. A key feature of this synthesis was the use of a 4-(octyloxy)benzyl protecting group on one of the monomers, which could be selectively removed after polymerization to yield N-H-containing copolybenzamides. This demonstrates the utility of the octyloxy group not just as a solubilizing or property-modifying group in the final polymer, but also as a strategic protecting group during synthesis.

Characterization of Octyloxy-Containing Polymers

The synthesized polymers were characterized to determine their molecular weight, molecular weight distribution, and thermal properties.

The free radical polymerization of methacrylic monomers containing an octyloxybenzoate moiety yielded polymers with number-average molecular weights (Mn) ranging from approximately 3,200 to 8,300 g/mol , as determined by gel permeation chromatography (GPC). The polydispersity indices (Mw/Mn) were relatively low for free radical polymerization, in the range of 1.13 to 1.31, indicating a reasonably well-distributed molecular weight. The glass transition temperatures (Tg) of these polymers were found to be influenced by the structure of the monomer, with values ranging from -24.1 °C to 47.2 °C.

MonomerPolymerMn ( g/mol ) by GPCMw/MnTg (°C)
M1P135561.13-24.1
M2P282791.3147.2
M3P331971.1428.4

Table 1: Molecular Weight and Thermal Properties of Polymers from Free Radical Polymerization.

The copolybenzamides synthesized via CGCP exhibited well-defined molecular weights that were close to the theoretical values, with Mn values around 10,000–13,000 g/mol . The polydispersity indices were below 1.40, confirming the controlled nature of the polymerization. For example, a copolymer with a 90/10 ratio of M3OOB to M4OB (PBA1) had an Mn of 12,800 g/mol and a Mw/Mn of 1.24. The characterization of these polymers also involved techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to investigate their thermal properties and miscibility with other polymers like Nylon 6 after the removal of the octyloxybenzyl protecting group.

CopolymerMonomer Ratio (M3OOB/M4OB)Mn ( g/mol )Mw/Mn
PBA190/1012,8001.24
PBA270/30--
PBA350/50--
PBA430/70--
PBA510/90--

Molecular Weight and Polydispersity Analysis

The synthesis of polymers incorporating octyloxybenzoate derivatives has been achieved with a high degree of control over molecular characteristics. In the synthesis of copolybenzamides through chain-growth condensation polymerization (CGCP) involving monomers like methyl 3-(4-(octyloxy)benzylamino) benzoate (B1203000), well-defined copolymers were produced. mdpi.comnih.gov These copolybenzamides exhibited number-average molecular weights (Mn) in the range of approximately 10,000 to 13,000 g/mol . mdpi.comnih.gov The molecular weight distributions were narrow, with polydispersity index (PDI, Mw/Mn) values below 1.40, indicating a controlled polymerization process. mdpi.comnih.govmdpi.com

Similarly, studies on the free radical polymerization of liquid crystal methyl methacrylic monomers featuring an octyloxybenzoate unit have also demonstrated the ability to produce polymers with controlled molecular weights. chemrestech.com For instance, polymers designated P1, P2, and P3, which contain the octyloxybenzoate moiety, were synthesized with number-average molecular weights (Mn) of 3556, 8279, and 3197 g/mol , respectively, as determined by gel permeation chromatography (GPC). chemrestech.com These polymers showed low polydispersity values of 1.13, 1.31, and 1.14, respectively, signifying a well-distributed molecular structure. chemrestech.comchemrestech.com

Polymer SystemMonomer UnitPolymerization MethodM_n ( g/mol )PDI (M_w/M_n)Source
CopolybenzamidesMethyl 3-(4-(octyloxy)benzylamino) benzoateChain-Growth Condensation Polymerization10,000 - 13,000< 1.40 mdpi.com, nih.gov
Polymer (P1)4'-(undecyloxy)-[1,1'-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoateFree Radical Polymerization35561.13 chemrestech.com
Polymer (P2)4'-(undecyloxy)-[1,1'-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoateFree Radical Polymerization82791.31 chemrestech.com
Polymer (P3)4'-(undecyloxy)-[1,1'-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoateFree Radical Polymerization31971.14 chemrestech.com

Thermal Properties: Glass Transition and Liquid Crystalline Transitions

The thermal behavior of polymers containing the octyloxybenzoate group is a critical aspect of their characterization, revealing information about their amorphous and crystalline nature. Differential scanning calorimetry (DSC) is a primary technique used to determine these properties. mdpi.comresearchgate.net

For liquid crystalline polymers derived from methyl methacrylic monomers with an octyloxybenzoate unit, distinct thermal transitions have been observed. chemrestech.com These polymers exhibit low-temperature nematic textures and glass transition temperatures (Tg). chemrestech.comchemrestech.com For example, a polymer with an ester linker group (P2) showed the highest Tg at 47.2°C, while polymers with disiloxane (B77578) (P1) and siloxane (P3) linkers had Tg values of -24.1°C and 28.4°C, respectively. chemrestech.comchemrestech.com The liquid crystalline to isotropic phase transition temperatures were also identified, occurring at 16.1°C for P1, 77.9°C for P2, and 51.7°C for P3. chemrestech.com The presence of the octyloxy side chain is integral to the formation of these liquid crystalline phases. researchgate.net

In the case of copolybenzamides blended with Nylon 6, the thermal properties indicated miscibility. The glass transition temperature of the blends showed a clear increase compared to pure Nylon 6, which is a characteristic of miscible polymer systems. mdpi.com

PolymerGlass Transition Temperature (T_g)Liquid Crystalline TransitionSource
Polymer (P1)-24.1 °CNematic to Isotropic at 16.1 °C chemrestech.com, chemrestech.com
Polymer (P2)47.2 °CNematic to Isotropic at 77.9 °C chemrestech.com, chemrestech.com
Polymer (P3)28.4 °CNematic to Isotropic at 51.7 °C chemrestech.com, chemrestech.com

Polymer Blend and Composite Research

The modification of commercial polymers through blending with functional polymers containing the octyloxybenzoate moiety has been explored to develop materials with enhanced performance characteristics.

Impact on Mechanical and Thermal Performance of Polymer Blends

The blending of octyloxy-containing polymers with commercial polymers has a significant impact on the resulting material's performance. In blends of copolybenzamides with Nylon 6, the miscibility achieved leads to materials with potentially superior properties compared to the individual components. mdpi.commdpi.com The incorporation of the copolybenzamide can influence the thermal stability and mechanical behavior of the Nylon 6. mdpi.com For instance, dynamic mechanical analysis (DMA) is used to probe the viscoelastic properties of these blends, providing insight into their mechanical performance under varying temperatures. mdpi.comnih.gov

Analytical Methodologies and Quality Control Research

Development of Analytical Methods for Methyl 2-(octyloxy)benzoate and Impurities

The development of analytical methods for this compound primarily focuses on its role as an impurity. Therefore, the methods are often designed to be stability-indicating and capable of separating the impurity from the main API and other related substances. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. researchgate.netnih.gov

For the analysis of Otilonium Bromide and its related substances, including potential impurities like this compound, a reverse-phase HPLC (RP-HPLC) method is a common approach. researchgate.net The development of such a method involves a systematic evaluation of various parameters to achieve optimal separation and sensitivity.

Chromatographic Conditions Development:

Column Selection: The choice of the stationary phase is critical. A C18 column (e.g., 4.6 x 150 mm, 5 µm) is frequently used for its hydrophobicity, which is suitable for retaining and separating the non-polar octyloxy chain of the molecule. researchgate.net Alternatively, a cyano (CN) column can be employed, offering different selectivity, particularly for compounds with polar functional groups. nih.gov

Mobile Phase Selection: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. A common combination is an ammonium (B1175870) acetate (B1210297) buffer with an adjusted acidic pH (e.g., pH 2.35 with trifluoroacetic acid) and acetonitrile (B52724) as the organic modifier. researchgate.net The ratio of the buffer to the organic solvent is optimized to achieve the desired retention time and resolution between the API, this compound, and other impurities. Isocratic elution is often preferred for its simplicity and robustness in routine quality control. researchgate.net

Detection: A UV detector is commonly used, with the detection wavelength set at a value where both the API and the impurity exhibit significant absorbance, for instance, 290 nm for Otilonium Bromide and its related compounds. researchgate.net

Forced degradation studies are an integral part of method development. nih.govunesp.brdntb.gov.ua The API is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.govunesp.br This helps to ensure that the analytical method is "stability-indicating," meaning it can effectively separate the intact drug from any impurities or degradants that may form over time, thus ensuring the purity and stability of the final product. nih.gov

In addition to HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for the identification and quantification of volatile or semi-volatile impurities. ijpsr.comtandfonline.com While not the primary method for a compound like this compound, it can be used for characterizing certain process impurities or raw materials.

Validation of Analytical Procedures for Purity and Identity Confirmation

Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.netturkjps.orgscielo.br Method validation ensures that the analytical procedure is reliable, reproducible, and accurate for the quantification of impurities like this compound.

The validation process for an impurity quantification method typically includes the following parameters:

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products. Specificity is demonstrated by showing that there is no interference at the retention time of this compound from other components. This is often confirmed using photodiode array (PDA) detection to check for peak purity.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of solutions of this compound at different concentrations. The results are then plotted, and the correlation coefficient (r²) is calculated, which should ideally be close to 1. researchgate.netresearchgate.net

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity, this range would typically cover from the reporting threshold to 120% of the specification limit.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spiking the sample matrix with a known amount of the this compound reference standard at different concentration levels and calculating the percentage recovery. scielo.br

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. scielo.br

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment. scielo.br

Reproducibility: The precision between different laboratories.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For impurity analysis, the LOQ must be below the reporting threshold.

Validation ParameterTypical Acceptance Criteria for Impurity MethodExample Data (for a related impurity) researchgate.net
SpecificityNo interference at the analyte's retention time. Peak purity index > 0.99.Method demonstrated to be specific for the analyte and degradation products.
Linearity (r²)≥ 0.990.9998
Accuracy (% Recovery)Typically 80.0% to 120.0%Not specified in the provided context.
Precision (RSD%)Repeatability: ≤ 10%; Intermediate Precision: ≤ 15%Not specified in the provided context.
LODSignal-to-noise ratio of 3:10.1974 µg/mL
LOQSignal-to-noise ratio of 10:10.598 µg/mL

Quality Control Applications in Pharmaceutical and Chemical Production

The validated analytical methods for this compound are applied in the quality control (QC) of the API manufacturing process. synzeal.comaxios-research.com The presence and amount of this impurity are monitored to ensure that the final API meets the stringent purity requirements set by pharmacopeias and regulatory agencies.

Key applications in QC include:

In-process Control: Monitoring the levels of this compound at various stages of the synthesis of the API can help in optimizing reaction conditions to minimize its formation.

Raw Material Testing: Although this compound is a process-related impurity, the quality of starting materials can influence its formation. Analytical methods may be used to test raw materials for related compounds.

Final Product Release Testing: Before a batch of API is released for formulation into a drug product, it is tested for impurities. The concentration of this compound must be below the specified limit.

Stability Studies: The stability-indicating method is used in long-term and accelerated stability studies to monitor any increase in the levels of this compound or the formation of new degradation products over time. researchgate.net This data is crucial for determining the shelf-life and appropriate storage conditions for the API.

The use of qualified reference standards of this compound is essential for these QC applications to ensure the accuracy and reliability of the results. synzeal.comaxios-research.com

Establishment of Reference Standards and Traceability

A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of a substance. edqm.eu For an impurity like this compound, a well-characterized reference standard is indispensable for accurate analytical measurements.

Establishment of a Reference Standard: The establishment of a reference standard for this compound involves its synthesis and subsequent purification to a very high degree of purity. simsonpharma.com The purified compound is then extensively characterized to confirm its identity and purity. The characterization typically includes:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure.

Chromatographic Purity: The purity is determined using the validated HPLC method, and often a secondary method like GC is also used.

Other Physicochemical Tests: This may include determining the melting point, loss on drying, and residue on ignition.

Traceability: Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. edqm.eu For a pharmaceutical impurity reference standard, traceability is typically established by comparing it against a primary reference standard from a recognized pharmacopeia (e.g., USP, EP), if available. axios-research.comedqm.eu

When a pharmacopeial standard is not available, an "in-house" primary standard is established through rigorous characterization. edqm.eu Secondary reference standards, which are used for routine QC testing, are then qualified against this primary standard. edqm.eu

Suppliers of reference standards provide a Certificate of Analysis (CoA) with each batch. simsonpharma.com This document details the characterization tests performed, the results, the assigned purity, and information on traceability, ensuring that the standard is suitable for its intended use in a regulated environment.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The advancement of synthetic chemistry towards environmentally benign processes is a key focus of modern research. For Methyl 2-(octyloxy)benzoate, future efforts will likely concentrate on moving beyond traditional synthetic routes to more sustainable alternatives.

Current synthesis of this compound has been documented via the reaction of methyl salicylate (B1505791) and 1-bromooctane with potassium carbonate in solvents like N,N-dimethyl-formamide (DMF). chemicalbook.com While effective, this method presents opportunities for green chemistry innovations. Future research is anticipated in the following areas:

Enzymatic Catalysis: The use of enzymes, such as lipase, in solvent-free systems has been successfully demonstrated for the synthesis of similar esters like 2-ethylhexyl salicylate. mdpi.com This approach avoids harsh reagents and environmentally damaging solvents, offering high conversion rates under milder conditions. mdpi.com

Alternative Alkylation Techniques: Research into the alkylation of salicylic acid using olefins catalyzed by aryl sulfonic acids presents a promising alternative to methods employing alkyl halides. google.comwhiterose.ac.uk Such processes can increase atom economy and avoid the formation of inorganic salt by-products.

Renewable Feedstocks: The salicylic acid backbone can be synthesized from natural sources like wintergreen oil. researchgate.net Integrating such bio-based starting materials into the synthesis of this compound would significantly improve the sustainability profile of the compound.

Halogen-Free Methodologies: Inspired by developments in broader organic synthesis, exploring halogen-free routes, such as the palladium-catalyzed carbonylation of benzyl acetate (B1210297) derivatives, could offer novel pathways to alkyl aryl esters, thereby avoiding halogenated intermediates and waste. rsc.org

Table 1: Comparison of Synthetic Methodologies for Salicylate Esters
MethodologyKey FeaturesPotential Advantages for SustainabilityReference
Williamson Ether Synthesis (Current)Methyl Salicylate + 1-BromooctaneEstablished and reliable method. chemicalbook.com
Enzymatic SynthesisImmobilized lipase catalyst, solvent-freeAvoids toxic solvents, mild reaction conditions, biodegradable catalyst. mdpi.com
Direct AlkylationSalicylic Acid + Olefin, aryl sulfonic acid catalystRecyclable catalyst, avoids halogenated reagents. google.com
Bio-based SynthesisDeriving salicylate from wintergreen oilUtilizes renewable feedstocks, reduces reliance on petrochemicals. researchgate.net

Deeper Mechanistic Insights into Biological Interactions and Target Specificity

The biological activities of salicylic acid and its derivatives are well-documented, ranging from anti-inflammatory to antioxidant effects. daneshyari.comnih.govresearchgate.net However, the specific biological profile of this compound remains largely unexplored. Future research should aim to elucidate its mechanisms of action and identify specific molecular targets.

Anti-inflammatory and Antioxidant Activity: Studies on various salicylate derivatives show that their ability to scavenge free radicals contributes to their anti-inflammatory properties. daneshyari.comnih.gov A key research question is how the C8 alkyl ether chain of this compound influences these properties. The increased lipophilicity may enhance its interaction with cell membranes and biological targets compared to smaller analogues like methyl salicylate.

Pesticidal and Insecticidal Potential: Related compounds, such as methyl benzoate (B1203000), have demonstrated efficacy as environmentally safe insecticides and fumigants against a range of agricultural pests. cabidigitallibrary.orgmdpi.com It is crucial to investigate whether this compound possesses similar or enhanced activity. Research should focus on its mode of action, such as contact toxicity or fumigant effects, and its specificity towards target pests versus non-target organisms. cabidigitallibrary.org

Cytotoxicity and Safety Profiling: To enable any potential therapeutic or consumer application, a thorough understanding of the compound's interaction with human cells is necessary. In vitro cytotoxicity studies on various human cell lines (e.g., kidney, colon, neuronal) would provide essential data on its safety profile, drawing parallels from research conducted on methyl benzoate. nih.gov

Development of Advanced Materials with Tunable Optoelectronic Properties

Aromatic esters are a class of compounds with potential applications in materials science due to their electronic and photophysical properties. While data for this compound is not available, research on related structures suggests promising avenues for exploration.

Computational Modeling: Future research can begin with computational studies, such as Density Functional Theory (DFT), to predict the optoelectronic properties of this compound. These calculations can determine key parameters like the HOMO-LUMO energy gap, which is indicative of structural stability and electronic behavior. researchgate.net Such theoretical work can guide experimental efforts by predicting absorption spectra and potential for applications in electronics. mdpi.com

Incorporation into Polymers and MOFs: The unique structure of this compound, combining a rigid aromatic core with a flexible octyloxy chain, makes it an interesting candidate for incorporation into advanced materials. It could be explored as a monomer or a functional additive in polymers, or as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). wikipedia.org The octyloxy chain could impart desirable properties such as improved solubility, processability, and self-assembly characteristics.

Optical Properties: Investigations into the optical properties of related salicylate and coumarin derivatives have shown absorption in the UV region. mdpi.com Research should be conducted to characterize the absorption and emission spectra of this compound. Understanding how the octyloxy substituent modifies the electronic transitions of the salicylate chromophore could lead to its use in applications such as UV filters or optical sensors.

Translation of Research Findings into Clinical and Industrial Applications

Translating fundamental chemical knowledge into practical applications is a critical goal. Based on the known uses of similar compounds, several translational pathways can be envisioned for this compound, pending confirmatory research into its efficacy and safety.

Clinical Applications: Given the well-known analgesic and anti-inflammatory properties of salicylates, this compound could be investigated as a topical therapeutic agent. Its increased lipophilicity compared to methyl salicylate might enhance skin penetration, potentially leading to more effective topical pain relief formulations.

Industrial and Consumer Products:

Cosmetics and Fragrances: Methyl salicylate is widely used as a fragrance and flavoring agent in cosmetics, cleaning products, and oral hygiene products. europa.euindustrialchemicals.gov.au this compound could be evaluated for novel fragrance profiles, or as a functional ingredient where its physical properties (e.g., lower volatility) might be advantageous.

Agrochemicals: Building on the insecticidal properties of methyl benzoate, the octyloxy derivative could be developed as a next-generation biopesticide. mdpi.com Its higher molecular weight might result in greater persistence in the field, potentially reducing the frequency of application.

Material Science: The compound could find use as a specialty chemical, for instance, as a plasticizer for polymers, where the combination of the aromatic ring and the alkyl chain can modify the mechanical properties of the host material.

Table 2: Potential Translational Applications of this compound
SectorPotential ApplicationRationale based on Analogous CompoundsReference
Clinical/TherapeuticTopical Analgesic/Anti-inflammatorySalicylic acid derivatives are used for pain relief; octyloxy chain may enhance skin penetration. industrialchemicals.gov.au
CosmeticsFragrance Ingredient, Soothing AgentMethyl salicylate is used extensively in perfumes and personal care products. europa.eu
AgrochemicalsBiopesticide, Insect Attractant/RepellentMethyl benzoate has proven insecticidal and fumigant properties. cabidigitallibrary.orgmdpi.com
Materials ScienceSpecialty Plasticizer, Polymer AdditiveAromatic esters are used to modify polymer properties. atamanchemicals.com

Interdisciplinary Approaches for Enhanced Functional Material Design

The development of novel functional materials based on this compound will necessitate a highly interdisciplinary approach, integrating knowledge from chemistry, materials science, biology, and engineering. cms-conferences.orgresearchgate.net The complexity of designing materials with specific, tailored properties requires collaboration to bridge the gap between molecular synthesis and real-world application.

Chemistry and Materials Science: Synthetic chemists will need to work alongside materials scientists. While chemists focus on creating the molecule through sustainable and scalable routes, materials scientists will investigate how to incorporate it into larger systems like polymers or composites and characterize the resulting material's structural, thermal, and electronic properties. researchgate.net

Biology and Toxicology: For any application involving biological interaction (clinical, cosmetic, agricultural), collaboration with biologists and toxicologists is essential. They will perform the necessary assays to determine efficacy, mechanism of action, and, critically, the safety profile for humans and the environment.

Engineering: Chemical and process engineers will be vital for translating laboratory-scale synthesis into viable industrial production. Furthermore, application engineers will play a role in formulating the final product, whether it be a cosmetic cream, a pesticidal spray, or a component in an electronic device, ensuring it meets performance and stability requirements.

This collaborative framework is crucial for accelerating innovation and ensuring that newly designed materials are not only functional but also sustainable and safe. cms-conferences.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.